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Introduction

Avibactam is a non-B-lactam [3-lactamase inhibitor that restores the in vitro activity of
ceftazidime against a broad range of -lactamase-producing Gram-negative bacteria.[1][2][3][4]
Unlike traditional B-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane
(DBO) core structure.[5] Its mechanism of action involves a novel covalent but reversible
inhibition of a wide spectrum of serine B-lactamases, including Ambler Class A, Class C, and
some Class D enzymes.[1][3][6][7] This document provides detailed application notes and
protocols for conducting enzymatic inhibition kinetic studies of avibactam.

Mechanism of Action

Avibactam functions by acylating the active site serine of 3-lactamase enzymes, forming a
stable carbamoyl-enzyme intermediate.[2][5] This acylation reaction is significantly faster than
the subsequent deacylation, leading to the effective inhibition of the enzyme. A key feature of
avibactam's mechanism is the reversibility of this covalent bond, where the inhibitor can be
slowly released, regenerating the active enzyme and intact avibactam.[3][6][8] This contrasts
with the mechanism of many B-lactam-based inhibitors, which often lead to irreversible
inactivation of the enzyme.[2]
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The inhibition process can be represented by a two-step model:

« Initial non-covalent binding: Avibactam (1) first binds non-covalently to the -lactamase
enzyme (E) to form an enzyme-inhibitor complex (E-1).

o Covalent acylation: The active site serine of the enzyme attacks the carbonyl group of
avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a
covalent acyl-enzyme complex (E-I1*).

o Slow, reversible deacylation: The acyl-enzyme complex can slowly undergo deacylation,
which results in the regeneration of the active enzyme and the intact avibactam molecule.[6]

[8]

Quantitative Data: Inhibition Kinetics of Avibactam

The inhibitory potency of avibactam has been characterized against a variety of clinically
relevant -lactamases. The following table summarizes key kinetic parameters from published
studies.
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B- Ambler . k2/Ki Referenc
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AmpC C er cloacae 1.7 x 10% 3.8x 103 - [9]
P99
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nas
AmpC C ) 3.2x 103 1.9x1073 - [9]
aeruginosa
PAO1
Pseudomo
<1.6X
OXA-10 D nas 1.1x10! - [9]
_ 10-¢
aeruginosa
Klebsiella
OXA-48 D pneumonia 1.9 x 103 1.1x10°° - [9]
e
Nocardia
FAR-1 A o - - 60+7 [10]
farcinica

Note: ICso values are dependent on substrate concentration and pre-incubation time and may
vary between studies.

Experimental Protocols
Protocol 1: Determination of ICso Values
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This protocol outlines the determination of the half-maximal inhibitory concentration (ICso) of
avibactam against a target [3-lactamase using the chromogenic -lactam substrate, nitrocefin.

Materials:

e Purified B-lactamase enzyme

e Avibactam sodium hydrate

 Nitrocefin

e Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

e 96-well microtiter plates

e Spectrophotometer capable of reading absorbance at 486 nm
Procedure:

o Enzyme Preparation: Dilute the purified B-lactamase in assay buffer to a concentration that
yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

« Inhibitor Preparation: Prepare a stock solution of avibactam in assay buffer. Perform serial
dilutions to create a range of inhibitor concentrations.

e Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying
concentrations of avibactam. Incubate the enzyme-inhibitor mixture for a defined period
(e.g., 10 minutes) at a constant temperature (e.g., 25°C).

o Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each
well. The final concentration of nitrocefin should be at or near its Km value for the specific
enzyme.

o Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over
time using a microplate reader.

o Data Analysis:
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o Calculate the initial reaction velocity (rate of hydrolysis) for each avibactam concentration.

o Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of
the avibactam concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value.

Protocol 2: Determination of Acylation (kz/Ki) and
Deacylation (k_off) Rates

This protocol describes a method to determine the second-order acylation rate constant (kz/Ki)
and the first-order deacylation rate constant (k_off) for a slow, tight-binding inhibitor like
avibactam.

Materials:

e Same as Protocol 1

Procedure for k2/Ki (Acylation Rate):

o Reaction Setup: In a cuvette, mix the B-lactamase enzyme and nitrocefin in assay buffer.
o Reaction Initiation: Initiate the reaction by adding a specific concentration of avibactam.

o Data Acquisition: Continuously monitor the hydrolysis of nitrocefin by measuring the
absorbance at 486 nm over time. The progress curve will show an initial burst of activity
followed by a slower, steady-state rate as the enzyme is inactivated.

o Data Analysis:

o Fit the progress curve data to the appropriate equation for slow-binding inhibition to
determine the observed rate of inactivation (k_obs) for each avibactam concentration.

o Plot k_obs versus the avibactam concentration. For a simple two-step mechanism where
the initial binding is much faster than acylation, this plot should be linear. The slope of this
line represents the apparent second-order rate constant, k2/Ki.[9]

Procedure for k_off (Deacylation Rate):
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e Enzyme Inactivation: Incubate a concentrated solution of the [3-lactamase with a saturating
concentration of avibactam to ensure complete formation of the acyl-enzyme complex.

 Dilution: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., >100-fold) into a
solution containing the reporter substrate, nitrocefin. This dilution prevents the rebinding of
any dissociated avibactam.

o Data Acquisition: Monitor the return of enzymatic activity over time by measuring the
hydrolysis of nitrocefin at 486 nm.

o Data Analysis:
o Plot the product concentration (from nitrocefin hydrolysis) versus time.

o The rate of return of activity will follow first-order kinetics. Fit the data to an appropriate
equation to determine the first-order deacylation rate constant, k_off.[9]
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Caption: Avibactam's reversible covalent inhibition pathway.
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Caption: Experimental workflow for ICso determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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